molecular formula C23H31N3O3 B2714662 6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2309187-12-8

6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2714662
CAS No.: 2309187-12-8
M. Wt: 397.519
InChI Key: NIUWCXYTDWCMDA-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenoxyacetyl group: This step involves the reaction of the piperidine derivative with 3,5-dimethylphenoxyacetyl chloride in the presence of a base.

    Formation of the pyridazinone ring: This step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone ring.

Chemical Reactions Analysis

6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

6-Tert-butyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can be compared with similar compounds such as:

    6-Tert-butyl-2,4-dimethylphenol: This compound has a similar tert-butyl group but lacks the complex piperidinyl and pyridazinone moieties.

    Di-tert-butyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares the tert-butyl and dimethyl groups but has a different core structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-16-12-17(2)14-19(13-16)29-15-22(28)25-10-8-18(9-11-25)26-21(27)7-6-20(24-26)23(3,4)5/h6-7,12-14,18H,8-11,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUWCXYTDWCMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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